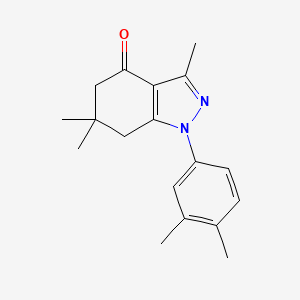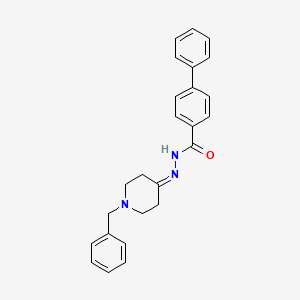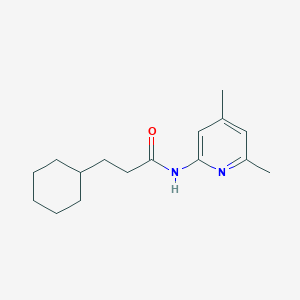
N-(1,3-benzodioxol-5-ylmethyl)-4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2H-1,3-BENZODIOXOL-5-YLMETHYL)-4-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONYL)-2-(FURAN-2-YL)-1,3-OXAZOL-5-AMINE is a complex organic compound that features multiple functional groups, including benzodioxole, dihydrobenzodioxine, furan, and oxazole
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, each designed to introduce specific functional groups in a controlled manner. Common synthetic routes may include:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Introduction of the Dihydrobenzodioxine Group: This step may involve the reaction of a suitable phenol derivative with an epoxide.
Construction of the Furan Ring: Furans can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones.
Formation of the Oxazole Ring: Oxazoles can be synthesized through the cyclodehydration of α-hydroxyamides.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of catalytic processes to minimize waste and improve efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole and furan rings.
Reduction: Reduction reactions could target the oxazole ring or the sulfonyl group.
Substitution: Electrophilic and nucleophilic substitution reactions may occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents, nucleophiles like amines and thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound could serve as a ligand in transition metal catalysis.
Organic Synthesis: It may be used as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The compound might act as an inhibitor for certain enzymes due to its structural complexity.
Drug Development:
Medicine
Therapeutic Agents: The compound could be investigated for its potential as an anti-cancer, anti-inflammatory, or antimicrobial agent.
Industry
Materials Science: Possible applications in the development of new materials with unique properties.
Agriculture: Potential use as a pesticide or herbicide.
Mecanismo De Acción
The mechanism of action would depend on the specific application. For example, as an enzyme inhibitor, the compound might bind to the active site of the enzyme, blocking substrate access. In drug development, it could interact with specific receptors or proteins, modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2H-1,3-Benzodioxol-5-ylmethyl)-4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-2-(furan-2-yl)-1,3-oxazole
- N-(2H-1,3-Benzodioxol-5-ylmethyl)-4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-2-(furan-2-yl)-1,3-thiazole
Uniqueness
The unique combination of functional groups in N-(2H-1,3-BENZODIOXOL-5-YLMETHYL)-4-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONYL)-2-(FURAN-2-YL)-1,3-OXAZOL-5-AMINE may confer distinct chemical reactivity and biological activity, setting it apart from similar compounds.
Propiedades
Fórmula molecular |
C23H18N2O8S |
|---|---|
Peso molecular |
482.5 g/mol |
Nombre IUPAC |
N-(1,3-benzodioxol-5-ylmethyl)-4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-amine |
InChI |
InChI=1S/C23H18N2O8S/c26-34(27,15-4-6-16-20(11-15)30-9-8-29-16)23-22(33-21(25-23)18-2-1-7-28-18)24-12-14-3-5-17-19(10-14)32-13-31-17/h1-7,10-11,24H,8-9,12-13H2 |
Clave InChI |
GMUVRUOCFOWYTK-UHFFFAOYSA-N |
SMILES canónico |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)C3=C(OC(=N3)C4=CC=CO4)NCC5=CC6=C(C=C5)OCO6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-{[(6-chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}-1-methyl-1H-tetrazole](/img/structure/B12491290.png)
![1-(Azepan-1-yl)-2-{[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B12491294.png)

![1-[(4-ethylphenyl)methyl]-N-(2-fluorophenyl)piperidin-4-amine](/img/structure/B12491306.png)

![methyl 2-amino-4-[2-(benzyloxy)phenyl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate](/img/structure/B12491329.png)
![3-chloro-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide](/img/structure/B12491333.png)
![Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-ethylphenoxy)acetyl]amino}benzoate](/img/structure/B12491334.png)
![1-Ethyl-4-[1-(4-methoxybenzyl)piperidin-4-yl]piperazine](/img/structure/B12491335.png)
![Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}benzoate](/img/structure/B12491337.png)
![N-{2-[(5-bromo-2-hydroxybenzyl)amino]ethyl}furan-2-carboxamide](/img/structure/B12491339.png)
![5-(4-methylbenzenesulfonamido)-N-[3-(trifluoromethyl)phenyl]-2H-1,2,3-triazole-4-carboxamide](/img/structure/B12491351.png)
![2-(benzylsulfanyl)-4-methyl-5-[2-(methylsulfanyl)ethyl]-1H-imidazole](/img/structure/B12491360.png)
